3-メチルオキシインドール

概要

説明

科学的研究の応用

Chemistry:

Synthetic Intermediate: 3-Methylindolin-2-one is used as a reactant in various synthetic reactions, including O-acetylation and aldol reactions.

Biology:

Metabolite Studies: It is studied as an endogenous metabolite in various biological systems.

Medicine:

Anti-inflammatory Agents: Derivatives of 3-Methylindolin-2-one have shown potent anti-inflammatory activity by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines.

Industry:

作用機序

生化学分析

Biochemical Properties

3-Methyloxindole interacts with various enzymes, proteins, and other biomolecules. It is a product of the enzymatic oxidation of indole-3-acetic acid . The compound is metabolized by cytochrome P450 (P450), primarily through dehydrogenation . The interaction of 3-Methyloxindole with these enzymes and proteins is crucial for its role in biochemical reactions.

Cellular Effects

3-Methyloxindole has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with acute interstitial pneumonia (AIP) in cattle . In pastured cattle, AIP results from excessive ruminal production of the pneumotoxicant 3-methylindole . Moreover, it has been suggested that 3-Methyloxindole influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methyloxindole involves its interactions at the molecular level. It is a substrate and a mechanism-based inactivator of CYP2A13, a human cytochrome P450 enzyme predominantly expressed in the respiratory tract . It exerts its effects through multiple bioactivation pathways, leading to a suicide inactivation of CYP2A13 .

Dosage Effects in Animal Models

The effects of 3-Methyloxindole vary with different dosages in animal models. For instance, it has been associated with acute interstitial pneumonia (AIP) in cattle, a condition that results from excessive ruminal production of the pneumotoxicant 3-methylindole . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking.

Metabolic Pathways

3-Methyloxindole is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It is derived from the metabolism of tryptophan by gut microorganisms through the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

準備方法

Synthetic Routes and Reaction Conditions:

One-pot synthesis: A common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions. This method yields 3-substituted-3-hydroxyindolin-2-ones in good quantities.

Microwave-assisted reactions: Another approach involves the Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. This method uses microwave heating in the presence of a mild base.

Industrial Production Methods:

Catalyst-mediated synthesis: Methods such as catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst (PTC) have been reported.

Copper sulfate-catalyzed reactions: A three-component reaction involving α-diazo ester, water, and isatin has also been developed.

化学反応の分析

反応の種類:

酸化: 3-メチルインドリン-2-オンは、電気化学的酸化を受けることができます.

還元: 様々な誘導体を生成するために還元することができます。

一般的な試薬と条件:

生成される主な生成物:

酸化: 3-メチルインドリン-2-オンの様々な酸化誘導体。

4. 科学研究への応用

化学:

生物学:

代謝研究: 様々な生物系における内因性代謝産物として研究されています.

医学:

産業:

類似化合物との比較

類似化合物:

インドリン-2-オン: 構造的特徴が類似した、密接に関連した化合物。

3-ヒドロキシインドリン-2-オン: C-3位にヒドロキシル置換基を持つ、別の誘導体.

独自性:

3-メチルインドリン-2-オン: は、C-3位に特定のメチル置換基を持つため、独特の化学的および生物学的特性を有しています.

特性

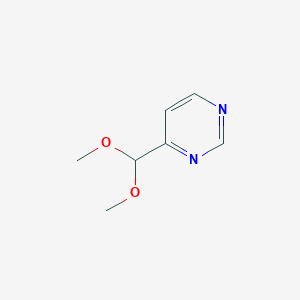

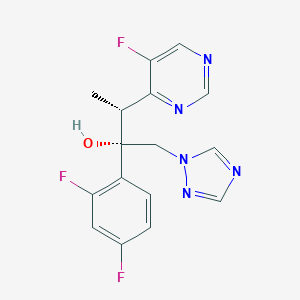

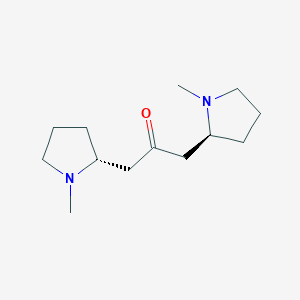

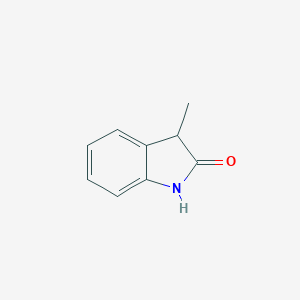

IUPAC Name |

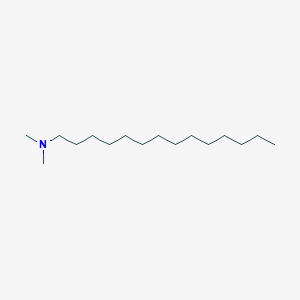

3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZCPUCZKLTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933933 | |

| Record name | 3-Methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-06-9 | |

| Record name | 3-Methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6O509COF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-methyloxindole formed in biological systems?

A1: 3-Methyloxindole is primarily formed as a metabolite of 3-methylindole (3MI) through a cytochrome P450-mediated epoxidation pathway. [, , , , ] This process involves the formation of a reactive 2,3-epoxy-3-methylindoline intermediate, which can subsequently rearrange to form 3MOI. [, ]

Q2: What are the major enzymes involved in the metabolism of 3-methylindole to 3-methyloxindole?

A2: Several cytochrome P450 enzymes have been implicated in the formation of 3MOI from 3MI, with varying levels of activity. Research suggests that CYP2A19 is a dominant enzyme mediating 3MOI formation in pigs, while CYP1A2, CYP2E1, and CYP3A22 also contribute to its production. [, , ] In humans, CYP1A2 and CYP2E1 seem to play major roles. []

Q3: Are there species differences in 3-methyloxindole formation and metabolism?

A3: Yes, species differences exist in 3MOI formation and metabolism. For instance, goats excrete substantial amounts of 3MOI as diastereomeric glucuronides, while mice primarily excrete unconjugated 3-hydroxy-3-methyloxindole (HMOI). [, ] This suggests that conjugation patterns of 3MI metabolites, including 3MOI, can differ between species. []

Q4: What is the role of aldehyde oxidase in the metabolism of 3-methylindole?

A4: Aldehyde oxidase (AO) plays a role in converting 3-hydroxy-3-methylindolenine (HMI), another 3MI metabolite, into 3-hydroxy-3-methyloxindole (HMOI). [] This conversion is significant because HMOI is considered a detoxification product of 3MI, and AO activity has been negatively correlated with 3MI levels in pig fat. []

Q5: Can 3-methyloxindole be further metabolized, and what are the products?

A5: Yes, research indicates that 3MOI can be further metabolized. In pigs, 3MOI can be converted to 2-aminoacetophenone, a compound that contributes to the characteristic odor of boar taint in pork meat. [] This conversion is thought to involve a cytochrome P450-mediated lyase reaction that cleaves the indole ring system of 3-hydroxy-3-methyloxindole, a precursor to 2-aminoacetophenone. []

Q6: What is the molecular formula and weight of 3-methyloxindole?

A6: The molecular formula of 3-methyloxindole is C9H9NO, and its molecular weight is 147.17 g/mol.

Q7: What are some key spectroscopic features that can be used to identify 3-methyloxindole?

A7: 3-Methyloxindole can be characterized using techniques like UV spectroscopy, 1H- and 13C-NMR spectroscopy, and mass spectrometry. [, ] These techniques provide information about the compound's structure and functional groups, aiding in its identification.

Q8: What are the potential mechanisms of 3-methylindole toxicity, and does 3-methyloxindole play a role?

A9: 3-Methylindole toxicity is primarily attributed to its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates like 3-methyleneindolenine. [, , , ] These reactive intermediates can covalently bind to cellular macromolecules, such as proteins and DNA, causing cellular damage. [, ] While 3MOI itself is not considered a major contributor to 3MI toxicity, it is formed during the detoxification pathway of 3MI. [, ]

Q9: Is there any evidence suggesting that 3-methyloxindole might have biological activity in plants?

A10: While 3-methyloxindole itself hasn’t been widely studied in plants, research indicates that a related compound, 3-methyleneoxindole, a dehydration product of 3-hydroxymethyloxindole (another 3MI metabolite), acts as a potent inhibitor of plant growth and a strong sulfhydryl reagent. [, ] This suggests that 3MI metabolites, structurally similar to 3MOI, can have significant biological activity in plants.

Q10: How is 3-methyloxindole typically detected and quantified in biological samples?

A11: 3-Methyloxindole is often analyzed in biological samples using high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry. [, , , ] These techniques allow for the separation and quantification of 3MOI from complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。